molecular formula C14H15N3O3 B6184254 methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 2649064-66-2

methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

カタログ番号 B6184254
CAS番号: 2649064-66-2
分子量: 273.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate, commonly referred to as 3-CPC, is an organic compound that has been studied extensively for its potential as a drug candidate. 3-CPC is a novel compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, antifungal, and antimicrobial effects. Additionally, 3-CPC has been investigated for its potential to act as a prodrug for other compounds, as well as its potential to be used in the development of new drugs.

科学的研究の応用

3-CPC has been studied extensively for its potential as a drug candidate. In particular, 3-CPC has been investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, 3-CPC has been studied for its potential to act as a prodrug for other compounds, as well as its potential to be used in the development of new drugs.

作用機序

The exact mechanism of action of 3-CPC is not fully understood. However, it is believed that 3-CPC acts as a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 3-CPC has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of the neurotransmitter dopamine.
Biochemical and Physiological Effects
3-CPC has been shown to have a wide range of biochemical and physiological effects. In particular, 3-CPC has been demonstrated to have anti-inflammatory, anti-oxidant, antifungal, and antimicrobial effects. Additionally, 3-CPC has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

実験室実験の利点と制限

The synthesis of 3-CPC has been demonstrated to be efficient and reproducible in laboratory settings. Additionally, 3-CPC has been shown to have a wide range of biological activities, making it an attractive candidate for further research in the laboratory. However, 3-CPC is a novel compound, and as such, there is a lack of data regarding its safety and efficacy in humans. Therefore, further research is needed to determine the safety and efficacy of 3-CPC for use in humans.

将来の方向性

The potential of 3-CPC as a drug candidate is promising, and as such, further research is needed to determine its safety and efficacy in humans. Additionally, 3-CPC has been investigated for its potential to act as a prodrug for other compounds, as well as its potential to be used in the development of new drugs. Further research is needed to determine the effectiveness of 3-CPC as a prodrug and to identify new compounds that may be developed using 3-CPC. Finally, 3-CPC has been studied for its potential to be used in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Further research is needed to determine the efficacy of 3-CPC in the treatment of these diseases.

合成法

3-CPC can be synthesized through a two-step process utilizing a modified Ugi reaction. The first step involves the reaction of ethyl cyanoacetate and ethyl 5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate in the presence of a base, such as sodium ethoxide, to form the desired compound. The second step involves the addition of methyl iodide to the reaction mixture to form the final product. This synthesis method has been demonstrated to be efficient and reproducible in laboratory settings.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate' involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form ethyl hydrazinecarboxylate. This intermediate is then reacted with ethyl 3-oxobutanoate and 3-cyanobenzaldehyde to form the pyrazole ring. The resulting product is then esterified with methyl chloroformate to form the final compound.", "Starting Materials": [ "Ethyl 3-oxobutanoate", "Hydrazine hydrate", "Ethyl 3-oxobutanoate", "3-Cyanobenzaldehyde", "Methyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with hydrazine hydrate to form ethyl hydrazinecarboxylate.", "Step 2: Ethyl hydrazinecarboxylate is reacted with ethyl 3-oxobutanoate and 3-cyanobenzaldehyde to form the pyrazole ring.", "Step 3: The resulting product is esterified with methyl chloroformate to form the final compound." ] }

CAS番号

2649064-66-2

製品名

methyl 1-(3-cyanophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

分子式

C14H15N3O3

分子量

273.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。